T863 - 701232-20-4

T863

Catalog Number: EVT-283074
CAS Number: 701232-20-4
Molecular Formula: C22H26N4O3
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

T863 is a small molecule inhibitor that specifically targets DGAT1, an enzyme crucial for the final step in triglyceride biosynthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] DGAT1 catalyzes the transfer of an acyl group from acyl-CoA to diacylglycerol, forming triacylglycerol, a major component of lipid droplets. [, , , , ]

In scientific research, T863 serves as a valuable tool to study the role of DGAT1 in various biological processes, particularly lipid metabolism, energy homeostasis, and cellular signaling. [, , , , , , , , , , , , , , , , , , , , , , ] It has been extensively used in both in vitro and in vivo experiments to explore the impact of DGAT1 inhibition on lipid accumulation, metabolic disorders, and infectious diseases. [, , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

Several studies describe the synthesis of T863. A detailed synthetic route, scalable for multi-kilogram production, involves a series of reactions including aza-Michael addition, amidation, Dieckman cyclization, conjugate addition of cyanamide followed by cyclization to form the fused 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5-one scaffold. []

Another study outlines an efficient synthesis starting from ethyl 4-oxopentanoate, highlighting a diastereoselective Mukaiyama aldol reaction for the construction of the core cyclopentane ring. []

Molecular Structure Analysis

While specific molecular structure analysis data for T863 is not explicitly provided in the reviewed papers, several articles present structural information about other DGAT1 inhibitors with similar chemical scaffolds. [, , , , , , , , , ] These structures commonly feature a central aromatic or heteroaromatic ring, substituted with various functional groups like amides, carboxylic acids, and heterocycles. [, , , , , , , , , ] The specific arrangement and properties of these functional groups contribute to the inhibitor's binding affinity and selectivity for DGAT1. [, , , , , , , , , ]

Chemical Reactions Analysis

T863 primarily interacts with the acyl-CoA binding site of DGAT1, competitively inhibiting the enzyme's activity. [] This interaction prevents the transfer of the acyl group from acyl-CoA to diacylglycerol, thus blocking the formation of triacylglycerol. [, , ]

Furthermore, studies have shown that T863 can enhance insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes. [] This observation suggests that T863 may impact glucose metabolism indirectly through DGAT1 inhibition or by modulating other cellular pathways. []

Mechanism of Action

T863 exerts its effect by directly binding to the acyl-CoA binding site of DGAT1, effectively blocking the enzyme's activity. [] This inhibition prevents the conversion of diacylglycerol to triacylglycerol, the final and committed step in triglyceride biosynthesis. [, , , ]

By preventing triglyceride formation, T863 reduces lipid accumulation in various tissues, including the liver, adipose tissue, and intestines. [, , , , , , , , , , ] This reduction in triglyceride levels contributes to its beneficial effects on metabolic parameters, such as weight loss, improved insulin sensitivity, and decreased serum triglyceride and cholesterol levels. [, , , , , , , , , , ]

Applications
  • Metabolic Disorders: T863 effectively reduces body weight, improves insulin sensitivity, and alleviates hepatic steatosis in diet-induced obese mice. [] It also lowers serum triglycerides in Zucker fatty rats and hyperlipidemic hamsters. [] These findings highlight its potential for studying obesity, type 2 diabetes, and other metabolic disorders. [, ]
  • Lipid Metabolism: T863 disrupts lipid homeostasis in Toxoplasma gondii, leading to parasite death by inducing lipotoxicity. [] It also impairs parasite replication when supplemented with unsaturated fatty acids. [] These findings underscore its potential for investigating lipid metabolism in parasites and exploring novel therapeutic targets for toxoplasmosis. []
  • Hepatic Lipidosis: In feline liver organoids, T863 significantly decreases triacylglycerol accumulation, suggesting its potential for studying hepatic lipidosis in cats and identifying therapeutic strategies. []
  • Hepatic Stellate Cell Activation: T863 influences triacylglycerol turnover and activation marker expression in hepatic stellate cells, indicating its utility for investigating the role of lipid metabolism in liver fibrosis. []
  • Infectious Diseases: T863 reduces granuloma triglyceride levels and bacterial burden in a murine model of Mycobacterium tuberculosis infection. [] It also affects eicosanoid production and inflammatory responses, highlighting its potential for studying the interplay between lipid metabolism and host-pathogen interactions in tuberculosis. []
  • Coxiella burnetii Infection: Manipulating lipid droplet homeostasis using T863 affects the intracellular growth of Coxiella burnetii, suggesting its role in investigating the importance of lipid droplets during infection. []

PF-04620110

  • Compound Description: PF-04620110 (2-{(1r,4r)-4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexyl}acetic acid) is a potent and selective DGAT-1 inhibitor. [] Studies have shown its effectiveness in reducing plasma triglyceride levels in rodents. []

A-922500

  • Compound Description: A-922500 is a potent and selective small-molecule inhibitor of DGAT-1. [] Oral administration of A-922500 has been shown to significantly reduce serum triglyceride levels in both genetic and diet-induced animal models of hypertriglyceridemia. []
  • Relevance: A-922500 shares a similar mechanism of action with T863, both being small-molecule inhibitors targeting DGAT-1 to lower serum triglyceride levels. [, ] The similar biological activity suggests structural similarities between the two compounds, although specific details about A-922500's structure are not provided in the given context.

Pradigastat

  • Compound Description: Pradigastat is a potent DGAT-1 inhibitor that has been clinically studied for its ability to lower triglycerides and HgbA1c levels in patients. [] Despite demonstrating potent antiviral effects against Hepatitis C virus in vitro, pradigastat did not exhibit significant antiviral activity in patients. []
  • Relevance: Pradigastat, like T863, is a DGAT-1 inhibitor with a demonstrated ability to lower triglycerides. [] Both compounds suggest the therapeutic potential of targeting DGAT-1 for metabolic disorders. While the provided information doesn't specify structural similarities, their shared target and similar effects on triglyceride levels suggest they might belong to related chemical classes.

JTT-553

  • Compound Description: JTT-553 ([trans-5'-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)-2',3'-dihydrospiro(cyclohexane-1,1'-inden)-4-yl]acetic acid monobenzenesulfonate) is a novel DGAT1 inhibitor. [] It has demonstrated multiple effects, including inhibition of intestinal fat absorption, suppression of adipose fat synthesis, and reduction of food intake in preclinical studies. [, ]
  • Relevance: Both JTT-553 and T863 target DGAT1 for the treatment of obesity and related metabolic disorders. [, , ] They both act by inhibiting triglyceride synthesis, although JTT-553 appears to have additional effects on fat absorption and food intake. The specific structural similarities or differences between the compounds are not detailed in the provided information.

KR-69232

  • Compound Description: KR-69232 (2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid) is a novel DGAT-1 inhibitor synthesized for potential therapeutic use against metabolic disorders. [] Preclinical studies have shown limited intestinal absorption of this compound. []

N-(5-benzyl-4-phenyl-1,3-thiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide (Compound 9)

  • Compound Description: This compound belongs to the N-(substituted heteroaryl)-4-(substituted phenyl)-4-oxobutanamides class of DGAT-1 inhibitors. [] It exhibited potent inhibitory activity against DGAT-1, good enzyme selectivity, and reduced body weight gain and white adipose tissue weight in KKAy mice. []
  • Relevance: Compound 9 and T863 share the same target, DGAT-1, and are both investigated for their potential in treating obesity and metabolic syndrome. [, ] Both compounds demonstrate in vivo efficacy in reducing body weight gain and impacting adipose tissue, suggesting potential similarities in their pharmacological profiles.

Pyrimidinooxazinyl bicyclooctaneacetic acid derivative

  • Compound Description: This compound represents a class of DGAT-1 inhibitors with a pyrimidinooxazine structure linked to a bicyclooctaneacetic acid moiety. [] It shows good potency and selectivity for DGAT-1, favorable pharmacokinetic characteristics, and effectively reduces body weight in mouse and rat models of obesity. []
  • Relevance: This pyrimidinooxazinyl bicyclooctaneacetic acid derivative shares the same target as T863: DGAT-1. [, ] Both compounds are recognized for their potency and selectivity in inhibiting DGAT-1. Furthermore, both compounds demonstrate in vivo efficacy in preclinical models of obesity, indicating similar therapeutic potential.

Azabicyclo[3.1.0]hexane derivatives (specifically compound 6b)

  • Compound Description: This class of compounds, particularly compound 6b, displays DGAT-1 inhibitory activity. [] Compound 6b exhibits good in vitro activity against human DGAT-1, selectivity over DGAT-2, acceptable liver microsomal stability, and reduced plasma triglyceride levels in mice. []
  • Relevance: Similar to T863, the azabicyclo[3.1.0]hexane derivatives, specifically compound 6b, target DGAT-1 for potential therapeutic applications in metabolic disorders. [, ] While their precise structural relationship remains unclear, both compound classes demonstrate promising DGAT-1 inhibitory activity and in vivo efficacy in reducing plasma triglyceride levels.

Oxadiazole amide derivatives

  • Compound Description: This series of compounds was identified through high-throughput screening for DGAT-1 inhibitors. [, ] They represent a novel class of DGAT-1 inhibitors with potential applications in treating obesity and diabetes. [, ]
  • Relevance: Similar to T863, the oxadiazole amide derivatives were explored as potential therapeutics for metabolic disorders by targeting DGAT-1. [, , ] Although structural details about this class remain limited, their shared target and therapeutic direction suggest potential similarities to T863.

4-Amino-2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidin-5-one derivatives

  • Compound Description: This novel chemotype represents a class of potent DGAT-1 inhibitors. [, ] The synthesis of a representative compound, 2-{4-[4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]phenyl}-2-methylpropanamide, is highlighted for its scalability and efficiency. [, ]
  • Relevance: These derivatives, like T863, are designed to inhibit DGAT-1, suggesting structural similarities related to their binding to the enzyme. [, , ] The development of a scalable synthesis for these compounds underscores their potential as therapeutic agents for metabolic disorders, similar to T863.

Properties

CAS Number

701232-20-4

Product Name

DGAT-1 inhibitor

IUPAC Name

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25)

InChI Key

FUIYMYNYUHVDPT-HDJSIYSDSA-N

SMILES

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C

Solubility

Soluble in DMSO

Synonyms

T863, T 863, T-863; DGAT-3; DGAT3; DGAT 3;

Canonical SMILES

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.